(3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone
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Overview
Description
(3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone is a complex organic compound that features a pyrazole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the pyrazole ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a kilogram scale.
Chemical Reactions Analysis
Types of Reactions
(3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
(3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-fluorophenyl)quinolin-4-yl]methanone
- (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-chlorophenyl)quinolin-4-yl]methanone
- (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-bromophenyl)quinolin-4-yl]methanone
Uniqueness
The uniqueness of (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H19N3O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[2-(3-methoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C22H19N3O2/c1-14-11-15(2)25(24-14)22(26)19-13-21(16-7-6-8-17(12-16)27-3)23-20-10-5-4-9-18(19)20/h4-13H,1-3H3 |
InChI Key |
WAGFOCUNHVVEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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